molecular formula C14H21N3O B14594275 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one CAS No. 61191-28-4

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B14594275
CAS No.: 61191-28-4
M. Wt: 247.34 g/mol
InChI Key: DHDDXDKSWNPKBV-UHFFFAOYSA-N
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Description

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core with a cyclooctylidenehydrazinyl substituent, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cyclooctylidenehydrazine with 6-methyl-1H-pyridin-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require refluxing for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAF V600E), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
  • 4-(2-cyclopentylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
  • 4-(2-cyclooctylidenehydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide

Uniqueness

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one stands out due to its specific hydrazinyl substituent, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

CAS No.

61191-28-4

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(2-cyclooctylidenehydrazinyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C14H21N3O/c1-11-9-13(10-14(18)15-11)17-16-12-7-5-3-2-4-6-8-12/h9-10H,2-8H2,1H3,(H2,15,17,18)

InChI Key

DHDDXDKSWNPKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)NN=C2CCCCCCC2

Origin of Product

United States

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